molecular formula C13H19NO3S B11044319 2-Methyl-1-[(4-methylphenyl)sulfonyl]piperidin-4-ol

2-Methyl-1-[(4-methylphenyl)sulfonyl]piperidin-4-ol

Cat. No.: B11044319
M. Wt: 269.36 g/mol
InChI Key: NOKADRRUIYQFDZ-UHFFFAOYSA-N
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Description

2-METHYL-1-[(4-METHYLPHENYL)SULFONYL]-4-PIPERIDINOL is a chemical compound that belongs to the class of piperidinol derivatives It is characterized by the presence of a piperidine ring substituted with a methyl group and a 4-methylphenylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHYL-1-[(4-METHYLPHENYL)SULFONYL]-4-PIPERIDINOL typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Methyl Group: The methyl group is introduced via alkylation reactions using methylating agents such as methyl iodide.

    Attachment of the 4-Methylphenylsulfonyl Group: This step involves the sulfonylation of the piperidine ring using 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-METHYL-1-[(4-METHYLPHENYL)SULFONYL]-4-PIPERIDINOL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of the corresponding alcohol or amine.

    Substitution: Formation of substituted piperidinol derivatives.

Scientific Research Applications

2-METHYL-1-[(4-METHYLPHENYL)SULFONYL]-4-PIPERIDINOL has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-METHYL-1-[(4-METHYLPHENYL)SULFONYL]-4-PIPERIDINOL involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-METHYL-1-[(4-METHYLPHENYL)SULFONYL]-4-PIPERIDINOL is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C13H19NO3S

Molecular Weight

269.36 g/mol

IUPAC Name

2-methyl-1-(4-methylphenyl)sulfonylpiperidin-4-ol

InChI

InChI=1S/C13H19NO3S/c1-10-3-5-13(6-4-10)18(16,17)14-8-7-12(15)9-11(14)2/h3-6,11-12,15H,7-9H2,1-2H3

InChI Key

NOKADRRUIYQFDZ-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CCN1S(=O)(=O)C2=CC=C(C=C2)C)O

Origin of Product

United States

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